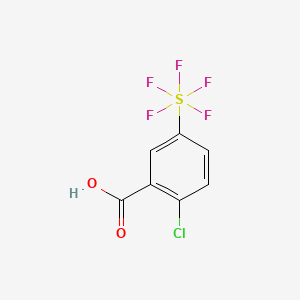

2-Chloro-5-(pentafluorosulfur)benzoic acid

Descripción general

Descripción

2-Chloro-5-(pentafluorosulfur)benzoic acid is a chemical compound with the molecular formula C7H4ClF5O2S and a molecular weight of 282.62 g/mol It is characterized by the presence of a chlorine atom and a pentafluorosulfur group attached to a benzoic acid moiety

Métodos De Preparación

One common synthetic route includes the reaction of 2-chlorobenzoic acid with sulfur tetrafluoride (SF4) under controlled conditions . The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst to facilitate the fluorination process. Industrial production methods may involve scaling up this reaction with optimized parameters to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

2-Chloro-5-(pentafluorosulfur)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding amides or thioethers.

Oxidation and Reduction: The pentafluorosulfur group can participate in redox reactions, although specific conditions and reagents for these transformations are less commonly reported.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.

Aplicaciones Científicas De Investigación

Organic Synthesis

This compound serves as an essential building block in organic synthesis. It is utilized in coupling reactions to form complex molecules. The pentafluorosulfanyl group enhances the electrophilicity of the compound, making it suitable for various synthetic pathways.

Biological Research

Potential Biological Activities : Derivatives of 2-Chloro-5-(pentafluorosulfur)benzoic acid are being explored for their biological activities, including enzyme inhibition and receptor binding. Preliminary studies suggest that these derivatives may exhibit promising pharmacological properties.

Antimicrobial Activity : Research indicates notable antimicrobial properties, with in vitro studies showing that the compound can inhibit the growth of various bacterial strains. The mechanism involves disrupting bacterial cell membranes and interfering with metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

Medical Applications

Anticancer Potential : Studies have investigated the anticancer effects of this compound on breast cancer cells (MCF-7). Treatment resulted in significant apoptosis, indicated by increased caspase-3 activity and DNA fragmentation, suggesting its potential as an anticancer agent .

Inflammation Modulation : Preliminary findings suggest that this compound may inhibit pro-inflammatory pathways, warranting further exploration for developing anti-inflammatory drugs .

Case Study 1: Anticancer Activity

A focused study on the anticancer activity of this compound revealed significant apoptotic effects on MCF-7 cells. The results indicated increased levels of caspase-3 activity and DNA fragmentation, highlighting its potential as a therapeutic agent against breast cancer.

Case Study 2: In Vivo Toxicity Assessment

In vivo toxicity studies conducted on mice demonstrated that high doses of the compound led to observable toxicity signs, including weight loss and behavioral changes. Histopathological examinations showed liver and kidney damage at elevated exposure levels, indicating the necessity for careful dosage considerations in therapeutic applications.

Research Findings

Recent investigations have underscored several potential applications for this compound:

- Antimicrobial Agents : Its efficacy against resistant bacterial strains positions it as a candidate for new antibiotic formulations.

- Cancer Therapeutics : The ability to induce apoptosis in cancer cells warrants further investigation into its role as an anticancer agent.

- Inflammation Modulators : Data suggest potential use in developing drugs targeting inflammatory conditions.

Mecanismo De Acción

The mechanism of action of 2-Chloro-5-(pentafluorosulfur)benzoic acid depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds . The pentafluorosulfur group can influence the electronic properties of the molecule, affecting its reactivity and interaction with other chemical species .

Comparación Con Compuestos Similares

2-Chloro-5-(pentafluorosulfur)benzoic acid can be compared with other halogenated benzoic acids and fluorinated compounds:

2-Chlorobenzoic Acid: Lacks the pentafluorosulfur group, resulting in different reactivity and applications.

Pentafluorobenzoic Acid: Contains multiple fluorine atoms but lacks the chlorine atom, leading to distinct chemical behavior.

2-Bromo-5-(pentafluorosulfur)benzoic Acid: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity in substitution reactions.

Actividad Biológica

2-Chloro-5-(pentafluorosulfur)benzoic acid is a compound that has garnered attention in recent years due to its unique chemical structure and potential biological applications. The presence of the pentafluorosulfanyl (SF5) group imparts distinctive properties that may enhance the biological activity of the compound compared to its non-fluorinated counterparts.

The molecular formula of this compound is C7ClF5O2S, and its structure includes a benzoic acid moiety substituted with a chlorine atom and a pentafluorosulfanyl group. This configuration contributes to its reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to the following mechanisms:

- Electrophilic Character : The SF5 group enhances the electrophilic nature of the compound, allowing it to interact effectively with nucleophilic sites in biological molecules.

- Receptor Binding : The unique geometry of the SF5 moiety facilitates binding to specific biological receptors, potentially leading to altered biochemical pathways.

Antimalarial Activity

Recent studies have highlighted the potential of pentafluorosulfanyl-substituted compounds in antimalarial research. For instance, derivatives of mefloquine, a known antimalarial drug, have been synthesized with SF5 substitutions. These compounds demonstrated comparable or improved potency against Plasmodium falciparum, the malaria-causing parasite, as indicated by their IC50 values:

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Mefloquine | 10 | |

| 6-Pentafluorosulfanyl Mefloquine | 9 | |

| 7-Pentafluorosulfanyl Mefloquine | 8 |

This suggests that the incorporation of the SF5 group may enhance the efficacy of existing antimalarial agents.

Inhibition of Cyclooxygenases

Another area of interest is the inhibition of cyclooxygenases (COX), enzymes involved in inflammation. Compounds containing the SF5 group have shown promise in selectively inhibiting COX-2, which is linked to inflammatory processes:

| Compound | COX-2 Inhibition (%) | Reference |

|---|---|---|

| Pentafluorosulfanyl Benzopyran | 75 | |

| Non-steroidal Anti-inflammatory Drug (NSAID) | 70 |

This selective inhibition could lead to reduced side effects commonly associated with traditional NSAIDs.

Toxicological Profile

The safety profile of this compound has been assessed in various studies:

Propiedades

IUPAC Name |

2-chloro-5-(pentafluoro-λ6-sulfanyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF5O2S/c8-6-2-1-4(3-5(6)7(14)15)16(9,10,11,12)13/h1-3H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKMPGVWOPIPMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501129781 | |

| Record name | Sulfate(1-), (3-carboxylato-4-chlorophenyl)pentafluoro-, hydrogen (1:1), (OC-6-21)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501129781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431329-70-2 | |

| Record name | Sulfate(1-), (3-carboxylato-4-chlorophenyl)pentafluoro-, hydrogen (1:1), (OC-6-21)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431329-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfate(1-), (3-carboxylato-4-chlorophenyl)pentafluoro-, hydrogen (1:1), (OC-6-21)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501129781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.